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Compound of Interest

Compound Name: 3-Bromo-2-iodobenzonitrile

Cat. No.: B2803353 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-2-
iodobenzonitrile

For professionals in the fields of chemical research, materials science, and pharmaceutical

development, the strategic selection of molecular building blocks is paramount. Halogenated

benzonitriles are a class of compounds that offer exceptional versatility as intermediates in the

synthesis of complex organic molecules. Among these, 3-Bromo-2-iodobenzonitrile (CAS No:

450412-21-2) stands out as a particularly valuable scaffold.[1] Its unique trifunctional nature—

possessing a nitrile group and two different, ortho-meta related halogens—provides a platform

for sequential and site-selective chemical modifications.

This technical guide offers a comprehensive examination of the core physical and chemical

properties of 3-Bromo-2-iodobenzonitrile. It is designed to provide researchers, scientists,

and drug development professionals with the technical data and field-proven insights

necessary to effectively utilize this compound in their research and development endeavors.

We will delve into its structural characteristics, spectroscopic signature, reactivity profile, and its

applications as a precursor in modern synthetic chemistry.

Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its handling, storage,

and behavior in reaction systems. The data for 3-Bromo-2-iodobenzonitrile are summarized

below.
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Property Value Source

IUPAC Name 3-bromo-2-iodobenzonitrile [2]

CAS Number 450412-21-2 [1]

Molecular Formula C₇H₃BrIN [1][2]

Molecular Weight 307.91 g/mol [3][4]

Monoisotopic Mass 306.84937 Da [2]

Appearance
Solid (predicted, based on

related compounds)
[4]

Purity Typically ≥95% [1]

Storage Temperature 2-8°C [1]

SMILES C1=CC(=C(C(=C1)Br)I)C#N [2]

InChI
InChI=1S/C7H3BrIN/c8-6-3-1-

2-5(4-10)7(6)9/h1-3H
[2]

Solubility and Handling: While explicit solubility data is not widely published, the aromatic and

halogenated structure suggests that 3-Bromo-2-iodobenzonitrile has low solubility in water

but should be soluble in common organic solvents such as dichloromethane (DCM),

tetrahydrofuran (THF), and ethyl acetate. It should be handled in a well-ventilated area or

chemical fume hood, using appropriate personal protective equipment (PPE).

Section 2: Spectroscopic Signature
Understanding the expected spectroscopic data is crucial for reaction monitoring and product

characterization.

¹H NMR: The proton NMR spectrum is expected to show signals exclusively in the aromatic

region (typically δ 7.0-8.0 ppm). The three protons on the aromatic ring will appear as a

complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will provide key structural information. A signal for the

nitrile carbon (C≡N) is expected around δ 115-120 ppm. The six aromatic carbons will
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appear in the δ 120-150 ppm range, with the carbons directly bonded to the halogens (C-Br

and C-I) showing characteristic shifts.

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N)

stretching vibration is expected around 2220-2240 cm⁻¹. Additional bands in the fingerprint

region will correspond to the aromatic C-H and C-C bonds.

Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the

molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio) and iodine (¹²⁷I, monoisotopic). This pattern is a definitive tool for confirming the

presence of the compound.

Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-2-iodobenzonitrile lies in the differential reactivity of its

functional groups, particularly the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This

allows for programmed, sequential transformations.

The Principle of Selective Cross-Coupling: In palladium-catalyzed cross-coupling reactions

(e.g., Suzuki, Stille, Sonogashira, Heck), the C-I bond is significantly more reactive than the C-

Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates

faster oxidative addition to the palladium(0) catalyst. This reactivity difference is the

cornerstone of its utility, enabling chemists to perform a reaction selectively at the 2-position

(iodine) while leaving the 3-position (bromine) intact for a subsequent, different coupling

reaction. This strategic approach is fundamental in building complex molecular architectures

from a single precursor.[5]
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3-Bromo-2-iodobenzonitrile

Pd-Catalyzed Cross-Coupling
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 More reactive C-I bond
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(C-I bond reacts selectively)

Second Pd-Catalyzed Cross-Coupling
(e.g., Sonogashira with R2-alkyne)

 C-Br bond reacts under
 different/harsher conditions

3-(R2)-2-(R1)-benzonitrile
(Final complex molecule)

Click to download full resolution via product page

Caption: Selective sequential cross-coupling workflow for 3-Bromo-2-iodobenzonitrile.

Reactions of the Nitrile Group: The nitrile functional group offers additional synthetic handles:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the

corresponding carboxylic acid (3-bromo-2-iodobenzoic acid), a valuable intermediate for

forming amides or esters.

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic

hydrogenation), introducing a basic center and a nucleophilic site for further derivatization.
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Section 4: A Representative Synthetic Protocol:
Sandmeyer Reaction
While multiple synthetic routes exist, a common and reliable method for introducing an iodo

group onto an aromatic ring is the Sandmeyer reaction. A plausible synthesis of 3-Bromo-2-
iodobenzonitrile would start from 2-amino-3-bromobenzonitrile.

Objective: To synthesize 3-Bromo-2-iodobenzonitrile from 2-amino-3-bromobenzonitrile via a

diazotization-iodination sequence.

Materials:

2-amino-3-bromobenzonitrile

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Sodium thiosulfate (Na₂S₂O₃)

Dichloromethane (DCM) or Ethyl Acetate

Anhydrous sodium sulfate (Na₂SO₄)

Ice

Step-by-Step Methodology:

Diazotization:

Dissolve 2-amino-3-bromobenzonitrile in a mixture of concentrated acid and water.

Cool the solution to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the

premature decomposition of the diazonium salt.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the

temperature remains below 5 °C. Stir for 20-30 minutes after the addition is complete to

ensure full formation of the diazonium salt.[6]

Iodination:

In a separate flask, dissolve an excess of potassium iodide (KI) in water.

Slowly and carefully add the cold diazonium salt solution to the KI solution. Vigorous

evolution of nitrogen gas (N₂) will be observed. This step should be performed in a fume

hood.[6]

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure

the reaction goes to completion.

Work-up and Purification:

Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the

dark color of iodine disappears.[6]

Extract the aqueous mixture multiple times with an organic solvent like dichloromethane.

Combine the organic layers, wash with water and then brine to remove inorganic

impurities.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

Purify the crude solid by column chromatography on silica gel or by recrystallization to

obtain pure 3-Bromo-2-iodobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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